N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an undecyl chain through an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-(2-chlorophenyl)ethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-Chlorophenyl)ethylamine+Undecylamine→N 1 -[2-(2-Chlorophenyl)ethyl]-N 2 -undecylethane-1,2-diamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted chlorophenyl derivatives.
Scientific Research Applications
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-decylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-dodecylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627522-32-1 |
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Molecular Formula |
C21H37ClN2 |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
N'-[2-(2-chlorophenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H37ClN2/c1-2-3-4-5-6-7-8-9-12-16-23-18-19-24-17-15-20-13-10-11-14-21(20)22/h10-11,13-14,23-24H,2-9,12,15-19H2,1H3 |
InChI Key |
PBRBEHHMJQRITR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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